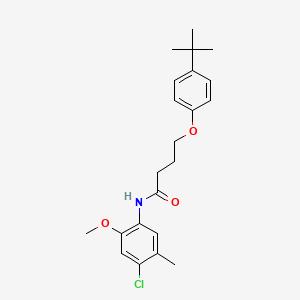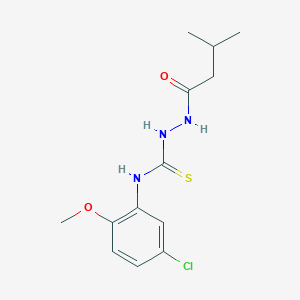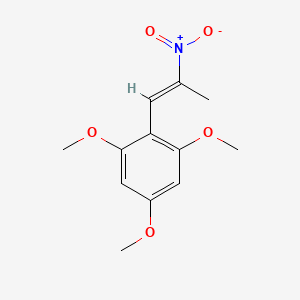![molecular formula C20H21Cl2N5O2S B4627407 N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)
N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various acetamide derivatives, including those with pyrazole and imidazol moieties, typically involves cyclization reactions, condensation with different reagents, and modifications through substitutions at specific sites on the molecule. For instance, cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides to form imidazolin-5(4H)-ones involves treatment with acetic anhydride, showcasing a method to create cyclic structures from acrylohydrazides (Nguyen et al., 2016).
Molecular Structure Analysis
Crystallographic studies on similar compounds reveal detailed insights into their molecular geometries, including bond lengths, angles, and overall conformation. For example, structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides show V-shaped molecules with specific intermolecular interactions, highlighting the importance of halogen and heteroatom placements in determining molecular structure (Boechat et al., 2011).
Chemical Reactions and Properties
Reactivity studies of compounds containing pyrazole and acetamide groups indicate the potential for further functionalization through reactions with isothiocyanates, yielding thiourea derivatives, or through cycloaddition reactions for the synthesis of triazole derivatives (Hunnur et al., 2005).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, crystallinity, and melting points, are often characterized using spectroscopic and thermal analysis techniques. Although the specific studies reviewed do not detail these properties for the compound , methodologies such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed for this purpose.
Chemical Properties Analysis
The chemical properties, including acidity (pKa values), stability, and reactivity towards various reagents, can be inferred from similar compounds. For example, the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides insights into the acidic nature and potential protonation sites within the molecule (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis via Cascade Reactions
The compound is involved in the synthesis of various heterocycles through one-pot cascade reactions, demonstrating excellent atom economy. For instance, thioureido-acetamides, which can be derived from similar compounds, are precursors for the synthesis of 2-iminothiazoles, thioparabanic acids, functionalized 5,5-diaryl-thiohydantoins, and imidazo[1,2-c]pyrimidines, among others. These products are key heterocycles with applications in medicinal chemistry and material science (Schmeyers & Kaupp, 2002).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, closely related to the queried compound, have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting the compound's potential in developing antioxidant agents. The solid-state structures and hydrogen bonding in these complexes are crucial for their functionality and stability (Chkirate et al., 2019).
Anti-inflammatory and Anticonvulsant Activities
Similar acetamide derivatives have been explored for their anti-inflammatory and anticonvulsant activities. Certain derivatives show significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related disorders. Additionally, omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural similarities, have been evaluated for their anticonvulsant activity, with some compounds demonstrating promising results (Sunder & Maleraju, 2013; Aktürk et al., 2002).
Synthesis of Antibacterial and Anticancer Agents
The chemical framework of the compound is conducive to the synthesis of various antibacterial and anticancer agents. Derivatives of thiophene, thiazolyl-thiophene, and thienopyridine, synthesized from related compounds, have shown in vitro cytotoxicity against multiple cancer cell lines, indicating their potential as anticancer drugs. These findings underscore the compound's relevance in developing new therapeutic agents (Atta & Abdel‐Latif, 2021; Hamama et al., 2013).
Insecticidal Applications
Compounds derived from similar chemical structures have been assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The synthesis of novel heterocycles incorporating a thiadiazole moiety demonstrates the potential for developing new insecticides, contributing to agricultural pest management strategies (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(4E)-1-(2-methylpropyl)-4-[(1-methylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N5O2S/c1-12(2)9-27-19(29)17(6-13-8-23-26(3)10-13)25-20(27)30-11-18(28)24-16-5-4-14(21)7-15(16)22/h4-8,10,12H,9,11H2,1-3H3,(H,24,28)/b17-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBBWZHFRRJHEW-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CN(N=C2)C)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C\C2=CN(N=C2)C)/N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)


![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)
![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)

![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)

